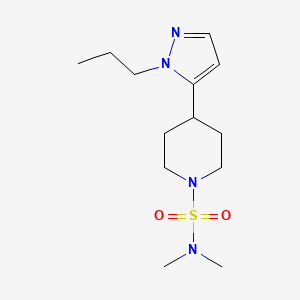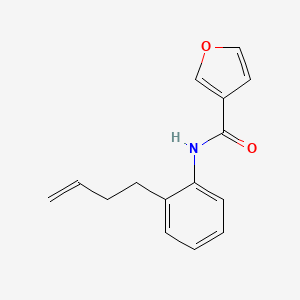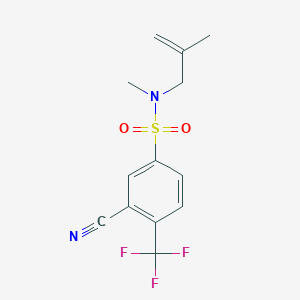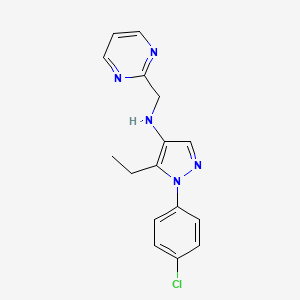![molecular formula C14H12FN5O2S B6626507 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FST or GSK2193874 and is primarily used as a tool compound in research studies.
Mecanismo De Acción
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine is a selective agonist of the GPR119 receptor. The GPR119 receptor is primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of the GPR119 receptor leads to the release of incretin hormones and GIP, which in turn stimulates insulin secretion.
Biochemical and Physiological Effects
Studies have shown that activation of the GPR119 receptor by 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine leads to an increase in insulin secretion and glucose uptake in pancreatic beta cells. Additionally, it has been shown to increase incretin hormone secretion and GIP secretion in intestinal L-cells. These effects suggest that this compound may have potential therapeutic applications in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine in lab experiments is its high selectivity for the GPR119 receptor. This allows for more precise and accurate results in research studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine. One potential direction is to further explore its potential therapeutic applications in the treatment of type 2 diabetes. Additionally, it may be useful in the development of new drugs targeting the GPR119 receptor. Finally, further research may be needed to fully understand the mechanism of action of this compound and its effects on glucose homeostasis and insulin secretion.
Métodos De Síntesis
The synthesis of 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine involves a multi-step process. The first step involves the preparation of 2-(4-fluorophenyl)ethylamine, which is then reacted with chlorosulfonic acid to form 2-(4-fluorophenyl)sulfonyl ethylamine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with 2-bromopyridine to obtain 3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine.
Aplicaciones Científicas De Investigación
3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine has been used in various scientific research studies as a tool compound. It has been used to study the role of the GPR119 receptor in glucose homeostasis and insulin secretion. Additionally, it has been used to study the effects of the GPR119 receptor on incretin hormone secretion and glucose-dependent insulinotropic polypeptide (GIP) secretion.
Propiedades
IUPAC Name |
3-[2-[2-(4-fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-12-3-5-13(6-4-12)23(21,22)9-8-20-18-14(17-19-20)11-2-1-7-16-10-11/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRUVPWODMGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)

![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)



![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
